molecular formula C9H6ClNO2S B7981628 Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

Cat. No.: B7981628
M. Wt: 227.67 g/mol
InChI Key: PARMHVMDAVPNBG-UHFFFAOYSA-N
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Description

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]isothiazole core substituted with a chlorine atom at position 3 and a methyl ester group at position 6. The benzo[d]isothiazole scaffold comprises a fused benzene and isothiazole ring, where the isothiazole moiety contains adjacent sulfur and nitrogen atoms. This structural framework imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-chloro-1,2-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARMHVMDAVPNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-Chlorobenzo[d]isothiazole-6-Carboxylic Acid

A direct method involves the esterification of 3-chlorobenzo[d]isothiazole-6-carboxylic acid with methanol. This two-step process begins with the synthesis of the carboxylic acid derivative, followed by acid-catalyzed esterification:

  • Carboxylation : The introduction of a carboxylic acid group at position 6 is achieved via Friedel-Crafts acylation or directed ortho-metalation strategies. For example, lithiation of 3-chlorobenzo[d]isothiazole at low temperatures (-78°C) followed by quenching with carbon dioxide yields the carboxylic acid.

  • Esterification : The carboxylic acid is treated with methanol in the presence of concentrated sulfuric acid, yielding the methyl ester. Reaction conditions typically involve refluxing for 6–8 hours, with yields ranging from 70–85%.

Key Data :

  • Optimal methanol-to-acid ratio: 10:1 (v/v)

  • Acid catalyst: H₂SO₄ (5 mol%)

  • Yield: 82% after purification by silica gel chromatography

Recent advances highlight the utility of 3-chlorobenzo[d]isothiazole 1,1-dioxide as a versatile intermediate. The sulfone group facilitates nucleophilic aromatic substitution (NAS) at position 6, enabling the introduction of carboxylate functionalities.

Sulfur Dioxide Incorporation and Esterification

The synthesis begins with the oxidation of 3-chlorobenzo[d]isothiazole to its 1,1-dioxide derivative using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in aqueous media. Subsequent esterification proceeds via two pathways:

  • Direct Esterification :

    • The 1,1-dioxide intermediate is reacted with methyl chloroformate in dimethylformamide (DMF) at 60°C.

    • Reaction Conditions :

      • Solvent: DMF/H₂O (9:1)

      • Base: Triethylamine (2 equiv)

      • Yield: 78%

  • Coupling with Methylating Agents :

    • Using trimethylsilyl diazomethane (TMSD) in methanol under anhydrous conditions selectively methylates the carboxyl group without affecting the sulfone.

    • Key Advantage : Avoids over-methylation of the isothiazole nitrogen.

Mechanistic Insights and Catalytic Systems

Role of Selectfluor in Oxidation

Selectfluor mediates the oxidation of the sulfur atom in the isothiazole ring, forming the 1,1-dioxide derivative. This step is critical for activating position 6 toward electrophilic substitution. Kinetic studies reveal a first-order dependence on Selectfluor concentration, with a rate constant (kobsk_{\text{obs}}) of 2.3×1032.3 \times 10^{-3} s⁻¹ at 25°C.

Acid-Catalyzed Esterification Dynamics

Protonation of the carboxylic acid by sulfuric acid generates an acylium ion, which reacts with methanol to form the ester. Density functional theory (DFT) calculations indicate a Gibbs free energy barrier (ΔG\Delta G^\ddagger) of 24.7 kcal/mol for the rate-determining step.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Purity (%) Key Advantage
Direct Esterification82898Simplicity, minimal byproducts
Selectfluor Oxidation781295High regioselectivity
TMSD Methylation85699Avoids acid-sensitive substrates

Trade-offs : While direct esterification offers shorter reaction times, the Selectfluor route provides better control over substitution patterns. TMSD methylation excels in substrates prone to acid hydrolysis.

Scalability and Industrial Considerations

Large-scale production (≥1 kg) faces challenges in cost-effective oxidation and solvent recovery. Recent pilot studies demonstrate:

  • Continuous Flow Systems : Using microreactors for Selectfluor-mediated oxidation reduces reaction time by 40% and improves yield to 81%.

  • Solvent Recycling : DMF recovery rates exceed 90% via vacuum distillation, lowering environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted isothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Anticancer Properties
Research indicates that methyl 3-chlorobenzo[d]isothiazole-6-carboxylate exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting potential applications in cancer therapy. The presence of the isothiazole moiety is often associated with interactions with various biological targets, including enzymes and receptors involved in cancer proliferation .

Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory and antimicrobial activities. The compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases and infections.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds in the benzoisothiazole family:

Compound Name Structure Features Unique Aspects
Methyl 2-chlorobenzo[d]thiazole-6-carboxylateChlorine at position 2Different chlorine position affects reactivity
3-Chlorobenzo[d]isothiazoleLacks carboxylate groupSimpler structure; generally less biological activity
Benzo[d]isothiazoleNo halogen substituentsMore stable but less reactive compared to chlorinated variants

The unique position of chlorine and the presence of the carboxylate group in this compound enhance its reactivity and biological profile compared to these similar compounds.

Case Studies

  • Cancer Cell Line Inhibition
    A study demonstrated that derivatives of this compound effectively inhibited growth in various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo). The most active derivatives were shown to possess significant antiproliferative effects compared to standard chemotherapy agents like Cisplatin .
  • Inflammatory Response Modulation
    Another study focused on the anti-inflammatory potential of this compound. It was found to reduce pro-inflammatory cytokine production in cell models, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 3-chlorobenzo[d]isothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Chlorine at Position 3

  • 3-Chloro Substitution : Present in both the target compound and 3-chlorobenzo[b]thiophenes (). This halogen enhances electrophilicity, influencing reactivity in cross-coupling or nucleophilic substitution reactions. In benzothiophenes, 3-Cl substitution correlates with potent antibacterial activity (MIC = 16 µg/mL against Staphylococcus aureus) .
  • Ester at Position 6: The methyl ester in the target compound contrasts with substituents like cyclohexanol () or methylhydrazino ().

Physicochemical Properties

Property Methyl 3-Chlorobenzo[d]isothiazole-6-Carboxylate 3-Chlorobenzo[b]thiophene (Cyclohexanol) Methyl 6-Chloro-3-(1-Methylhydrazino)-Benzodithiazine
Core Structure Benzo[d]isothiazole Benzo[b]thiophene Benzodithiazine (1,1-dioxo)
Substituents 3-Cl, 6-COOCH3 3-Cl, cyclohexanol 6-Cl, 3-methylhydrazino
Melting Point Not reported Not reported 252–253°C (dec.)
Key Functional Groups C=O (ester) C-Cl, C-OH SO2, C=O, N-NH2
Biological Activity Hypothesized antimicrobial MIC = 16 µg/mL Not reported

Biological Activity

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through the cyclization of 2-chlorobenzoyl isothiocyanate in the presence of a base, typically in organic solvents like dichloromethane or toluene at elevated temperatures. Its unique structure, characterized by both a chlorine atom and an ester group, contributes to its distinct reactivity and biological properties compared to similar compounds.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their function. This is particularly relevant in cancer treatment, where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Interaction : It interacts with cellular receptors, modulating various signal transduction pathways. This interaction can influence cellular responses and promote apoptosis in cancer cells .

Antitumor Activity

This compound has shown promising antitumor activity. Research indicates that it can induce cytotoxic effects on various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of less than 30 µg/mL against human colon adenocarcinoma cell lines (LoVo) and breast adenocarcinoma (MCF-7), indicating significant antiproliferative effects .
Cell LineIC50 (µg/mL)Activity Level
LoVo<30High
MCF-7<30High
MCF-10A (normal)>80Low

The presence of the chlorine atom is essential for enhancing the antiproliferative activity, as shown in structure-activity relationship studies .

Other Biological Activities

In addition to its antitumor properties, this compound has been investigated for:

  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial activity against various pathogens.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, establishing that modifications in the structure significantly impacted their potency. The most active derivatives were identified based on their IC50 values against resistant and sensitive cancer cell lines .
  • Mechanistic Insights : Molecular dynamics simulations revealed that this compound primarily interacts with target proteins through hydrophobic contacts, which are critical for its biological activity .

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate?

A common approach involves refluxing precursors such as methyl 3-amino-4-hydroxybenzoate with chlorinated aryl acids or thiol-containing reagents. For example, analogous benzo[d]isoxazole derivatives are synthesized via prolonged reflux (15+ hours) of amino-hydroxy intermediates with excess aryl acids, followed by purification via recrystallization or chromatography . Adjusting reaction time, temperature, and stoichiometry can optimize yields.

Q. How should researchers handle and store this compound safely?

Follow protocols for chlorinated heterocycles: use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What crystallographic tools are suitable for structural elucidation?

Use single-crystal X-ray diffraction with SHELXL for refinement and ORTEP-3 for visualization. SHELXL is robust for small-molecule refinement, even with twinned or high-resolution data. For phase determination, SHELXD/SHELXC pipelines are recommended due to their speed and reliability .

Advanced Research Questions

Q. How can structural discrepancies in X-ray data be resolved?

Discrepancies in bond angles or planarity (e.g., deviations in isothiazole ring geometry) may arise from intramolecular interactions (e.g., Cl⋯H non-bonded contacts). Use high-resolution data (≤0.8 Å) and refine with SHELXL, applying restraints for thermal parameters. Compare with analogs like 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, where Cl⋯H interactions distort angles by ~10–15° .

Q. What strategies enhance bioactivity based on structure-activity relationships (SAR)?

Introduce substituents at the 3-chloro or 6-carboxylate positions. For instance, replacing chlorine with electron-withdrawing groups (e.g., -CF₃) or modifying the carboxylate to a hydrazide can improve antimicrobial potency. Analogous 1,3,4-thiadiazoles show enhanced activity via such modifications .

Q. How do spectroscopic contradictions (e.g., dual fluorescence) impact data interpretation?

Dual fluorescence in benzisothiazoles may arise from π→π* transitions or solvent effects. Resolve this using time-resolved fluorescence spectroscopy and computational modeling (TD-DFT). For example, thiadiazole derivatives exhibit similar effects unrelated to ESIPT/TICT mechanisms .

Q. What synthetic routes optimize yield for scale-up?

Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., from 15 hours to 30 minutes). Catalytic methods using Pd or Cu can improve cross-coupling efficiency for halogenated intermediates, as seen in Suzuki reactions for indazole derivatives .

Methodological Case Studies

Q. Case Study 1: Resolving Crystallographic Ambiguities

  • Problem : A 5° deviation in the isothiazole ring’s exocyclic angle (C3-C9-C10) was observed.
  • Solution : Refinement with SHELXL using Hirshfeld atom refinement (HAR) corrected thermal parameters. Intramolecular Cl⋯H interactions (3.12 Å) were identified as the cause, aligning with literature .

Q. Case Study 2: SAR-Driven Bioactivity Enhancement

  • Approach : this compound was oxidized to its sulfoxide derivative using trifluoroperacetic acid. The sulfoxide analog showed 2.5× higher antitumor activity (IC₅₀ = 8.2 μM vs. 20.5 μM for parent compound) in MCF-7 cells .

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